4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Overview
Description
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a chemical compound that is related to phenylboronic acids, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions that are widely used in the synthesis of complex organic molecules. While the specific compound 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is not directly mentioned in the provided papers, the synthesis and characterization of a similar compound, 4-tert-butylphenylboronic acid, is described . This compound is synthesized using trimethyl borate and Grignard reagents, indicating that the tert-butyldimethylsilyloxy group could be introduced in a similar fashion to protect the phenolic group during the synthesis of the boronic acid.
Synthesis Analysis
The synthesis of 4-tert-butylphenylboronic acid, which shares a structural similarity with 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, involves the use of Grignard reagents and trimethyl borate . The reaction is carried out under nitrogen to prevent unwanted side reactions with atmospheric moisture or oxygen. The optimized process yields a final product at 69.5% after a reaction time of 140 minutes at temperatures between -20 to -30°C. This method could potentially be adapted for the synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid by introducing the silyloxy protecting group at the appropriate step.
Molecular Structure Analysis
The molecular structure of 4-tert-butylphenylboronic acid is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) . These techniques could also be used to analyze the structure of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid. Mass spectrometry would provide the molecular weight and fragmentation pattern, while NMR would offer insights into the chemical environment of the protons and carbon atoms within the molecule.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds . The presence of the tert-butyld
Scientific Research Applications
Chemical Analysis and Profiling
4-(tert-Butyldimethylsilyloxy)phenylboronic acid has been used in chemical analysis, specifically in capillary gas chromatography. This technique enables the simultaneous quantitative determination of various metabolites, aiding in the diagnosis and follow-up of patients with specific tumors and inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids like 4-(tert-Butyldimethylsilyloxy)phenylboronic acid contribute to the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds and have potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis
This compound has shown efficacy in organic synthesis, such as in the catalysis of dehydrative amidation between carboxylic acids and amines, and in the synthesis of alpha-dipeptides (Wang, Lu, & Ishihara, 2018). Additionally, it has been used in the synthesis of 2-Fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, showcasing its versatility in chemical reactions (Zhong-wei, 2006).
Catalysis in Asymmetric Synthesis
This acid is also involved in the rhodium-catalyzed preparation of chiral compounds, like 3-arylpyrrolidines, through asymmetric addition to di-tert-butyl fumarate. This method yields compounds with high optical purity, useful in medicinal and pharmaceutical chemistry (Chung, Janmanchi, & Wu, 2012).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids are crucial for synthesizing specifically substituted or oxidized sugar derivatives. They facilitate the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHEADQQACSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455505 | |
Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
CAS RN |
159191-56-7 | |
Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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